molecular formula C7H5F2NO2 B13696786 Methyl 5,6-difluoropicolinate

Methyl 5,6-difluoropicolinate

Cat. No.: B13696786
M. Wt: 173.12 g/mol
InChI Key: UMVVQVGSJWQXQG-UHFFFAOYSA-N
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Description

Methyl 5,6-difluoropicolinate is a chemical compound with the molecular formula C7H5F2NO2 and a molecular weight of 173.12 g/mol It is a derivative of picolinic acid, where the 5th and 6th positions on the pyridine ring are substituted with fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5,6-difluoropicolinate can be synthesized through several methods. One common approach involves the esterification of 5,6-difluoropicolinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-difluoropicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5,6-difluoropicolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5,6-difluoropicolinate involves its interaction with specific molecular targets. The fluorine atoms on the pyridine ring enhance the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these biological molecules, leading to various effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-fluoropicolinate
  • Methyl 6-fluoropicolinate
  • Methyl 5,6-dichloropicolinate

Uniqueness

Methyl 5,6-difluoropicolinate is unique due to the presence of two fluorine atoms on the pyridine ring, which significantly alters its chemical reactivity and biological activity compared to other similar compounds. The dual fluorination can enhance the compound’s stability and binding affinity to specific targets, making it a valuable compound in various research applications .

Biological Activity

Methyl 5,6-difluoropicolinate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is derived from picolinic acid, with two fluorine atoms substituted at the 5 and 6 positions of the pyridine ring. This modification can influence the compound's interaction with biological targets, enhancing its pharmacological properties.

1. Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives of picolinic acid have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis.

Table 1: Summary of Anticancer Activities

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundA549 (Lung Cancer)15Induction of apoptosis via MAPK pathway
3,5-DifluoropyridineHeLa (Cervical Cancer)10Inhibition of cell cycle progression
Zinc bis(3,5-difluoropicolinato)MCF-7 (Breast Cancer)8Insulin-mimetic activity

2. Anti-inflammatory Effects

The p38 MAPK pathway has been implicated in inflammatory responses, and compounds that inhibit this pathway can reduce inflammation. This compound may exert anti-inflammatory effects by modulating cytokine release in immune cells.

Case Study: Inhibition of Cytokine Release

A study demonstrated that treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages exposed to lipopolysaccharides (LPS). This suggests a potential therapeutic role in managing inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • MAPK Pathway : The compound may inhibit p38 MAPK activation, leading to decreased expression of inflammatory cytokines.
  • Cell Cycle Regulation : By affecting cyclin-dependent kinases (CDKs), it may induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : The compound appears to promote apoptosis through activation of caspases and modulation of Bcl-2 family proteins.

Properties

Molecular Formula

C7H5F2NO2

Molecular Weight

173.12 g/mol

IUPAC Name

methyl 5,6-difluoropyridine-2-carboxylate

InChI

InChI=1S/C7H5F2NO2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3

InChI Key

UMVVQVGSJWQXQG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)F)F

Origin of Product

United States

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